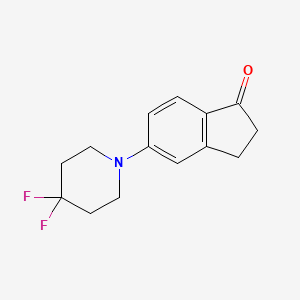
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a difluoropiperidine moiety attached to a dihydroindenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a nucleophilic substitution reaction where a suitable precursor, such as 4,4-difluorobutyronitrile, undergoes cyclization.
Attachment to the Indenone Core: The difluoropiperidine is then attached to the indenone core via a condensation reaction. This step often requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbon-nitrogen bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in sequential steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoropiperidine moiety can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Chemistry: Incorporation into polymers to modify their physical and chemical properties.
Agrochemicals: Potential use in the synthesis of novel agrochemical agents.
Mécanisme D'action
The mechanism by which 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluoropiperidine: Shares the difluoropiperidine moiety but lacks the indenone core.
2,3-Dihydro-1H-inden-1-one: Contains the indenone core but lacks the difluoropiperidine moiety.
Uniqueness
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the difluoropiperidine and indenone structures, which imparts distinct chemical and biological properties. This dual functionality can lead to enhanced reactivity and specificity in various applications compared to its individual components.
Propriétés
Formule moléculaire |
C14H15F2NO |
|---|---|
Poids moléculaire |
251.27 g/mol |
Nom IUPAC |
5-(4,4-difluoropiperidin-1-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H15F2NO/c15-14(16)5-7-17(8-6-14)11-2-3-12-10(9-11)1-4-13(12)18/h2-3,9H,1,4-8H2 |
Clé InChI |
LWAKJDSKWCXZTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=C(C=C2)N3CCC(CC3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



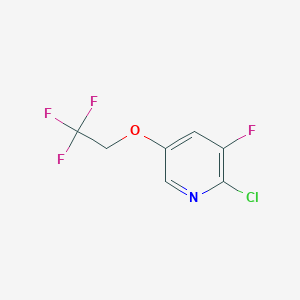
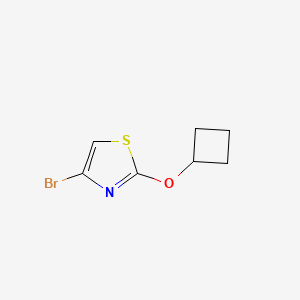
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
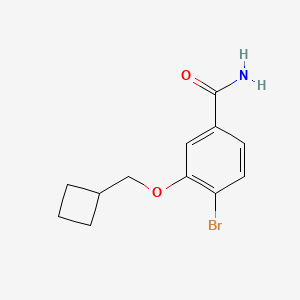

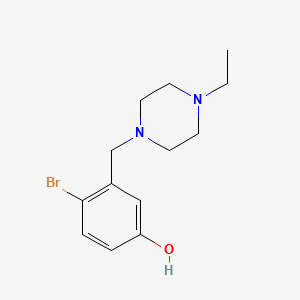

![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)

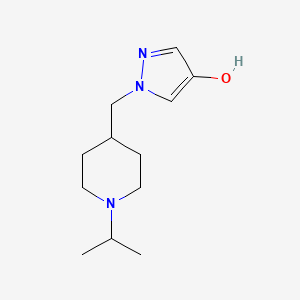
![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)
